molecular formula C22H20N2O8 B4308267 ETHYL 3-[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOATE

ETHYL 3-[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOATE

Cat. No.: B4308267
M. Wt: 440.4 g/mol
InChI Key: SAWMJCKVIGIGKA-UHFFFAOYSA-N
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Description

Ethyl 3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a nitrophenyl group, and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide and a base like potassium carbonate.

    Formation of the Nitro Group: The nitrophenyl group is synthesized through nitration of a suitable aromatic precursor using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The final step involves coupling the chromen-2-one derivative with the nitrophenyl propanoate ester using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various ester derivatives.

Scientific Research Applications

Ethyl 3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Ethyl 3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate can be compared with other similar compounds, such as:

    Chromen-2-one Derivatives: Compounds with similar chromen-2-one cores but different substituents.

    Nitrophenyl Esters: Compounds with nitrophenyl groups and ester functionalities.

    Methoxy Substituted Compounds: Compounds with methoxy groups attached to aromatic rings.

Uniqueness

The uniqueness of ETHYL 3-[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-[(6-methoxy-2-oxochromene-3-carbonyl)amino]-3-(3-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O8/c1-3-31-20(25)12-18(13-5-4-6-15(9-13)24(28)29)23-21(26)17-11-14-10-16(30-2)7-8-19(14)32-22(17)27/h4-11,18H,3,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWMJCKVIGIGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 3-[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOATE
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ETHYL 3-[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOATE
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ETHYL 3-[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOATE
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ETHYL 3-[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOATE
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ETHYL 3-[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOATE
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ETHYL 3-[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOATE

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